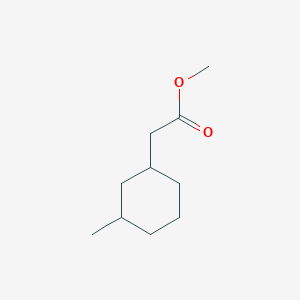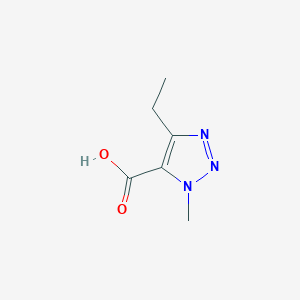
Methyl 2-(3-methylcyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-methylcyclohexyl)acetate is an organic compound with the molecular formula C10H18O2. It is an ester derived from the reaction of 3-methylcyclohexanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a cyclohexane ring substituted with a methyl group and an acetate group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(3-methylcyclohexyl)acetate can be synthesized through the esterification of 3-methylcyclohexanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of toluene followed by esterification. The process includes a toluene hydrogenation reaction and an olefinic acid esterification reaction . This method is advantageous due to the availability and low cost of toluene as a starting material.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(3-methylcyclohexyl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-methylcyclohexanol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the alcohol form.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 3-methylcyclohexanol and acetic acid.
Oxidation: 3-methylcyclohexanoic acid.
Reduction: 3-methylcyclohexanol.
Aplicaciones Científicas De Investigación
Methyl 2-(3-methylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of methyl 2-(3-methylcyclohexyl)acetate primarily involves its hydrolysis to release 3-methylcyclohexanol and acetic acid. The ester bond is cleaved by esterases or under acidic or basic conditions. The released alcohol and acid can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
- 2-methylcyclohexyl acetate
- 3-methylcyclohexyl acetate
- 2-(3-methylcyclohexyl)acetic acid
Comparison: Methyl 2-(3-methylcyclohexyl)acetate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for specific applications in fragrance and organic synthesis .
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
methyl 2-(3-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H18O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
NAKOHSPXIXFYIF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)

![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
amine](/img/structure/B13186479.png)
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)





![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
